2-[(Ethoxycarbonyl)(methyl)amino]acetic acid
Description
Contextualization within N-Substituted Glycine (B1666218) Derivatives and Related Organic Molecules
2-[(Ethoxycarbonyl)(methyl)amino]acetic acid is structurally a derivative of N-methylglycine, more commonly known as sarcosine (B1681465). wikipedia.org This positions it within the extensive class of N-substituted glycine derivatives. This family of compounds is foundational to the field of "peptoids," which are oligomers of N-substituted glycines. nih.govnih.gov Peptoids, or poly(N-substituted glycines), are synthetic polymers that serve as peptide mimics, offering significant advantages for biomedical and materials science applications. mdpi.com
Unlike peptides, where side chains are attached to the α-carbon, peptoids have their side chains attached to the backbone amide nitrogen. This structural difference grants them remarkable resistance to proteolytic degradation, a major limitation of therapeutic peptides. nih.gov The synthesis of peptoids, often achieved through the efficient "submonomer" solid-phase synthesis method introduced by Zuckermann et al., allows for the precise incorporation of a vast array of side chains, creating a massive potential chemical space for exploration. nih.govsemanticscholar.org This versatility has enabled the design of peptoid sequences for a wide range of applications, including drug discovery, biosensing, and the development of novel biomaterials. mdpi.comkaust.edu.sa
The subject compound, this compound, can be viewed as a protected monomer unit for the synthesis of polysarcosine, the simplest polypeptoid. Polysarcosine itself is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an attractive candidate for applications in drug delivery. rsc.org Therefore, the study of this molecule is intrinsically linked to the broader goal of creating functional, sequence-defined polymers that mimic biological molecules. nih.govresearchgate.net
Historical Trajectories and Milestones in the Study of Related Carbamate-Protected Amino Acids
The second key structural feature of this compound is the ethoxycarbonyl group, which forms a carbamate (B1207046) linkage with the nitrogen atom. Carbamates are a cornerstone of modern synthetic organic chemistry, particularly in the field of peptide synthesis, where they function as essential amine protecting groups. masterorganicchemistry.comchem-station.com The development of these protecting groups was a pivotal moment in biochemistry, enabling the controlled, stepwise synthesis of complex peptides.
The history of peptide synthesis is marked by several key milestones related to protecting group strategy:
The Carbobenzyloxy (Cbz or Z) group: Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first widely used amine protecting group that could be removed under mild conditions (catalytic hydrogenation) without cleaving the peptide bond. This innovation revolutionized peptide chemistry.
The tert-Butoxycarbonyl (Boc) group: Developed in the 1950s, the Boc group offered an acid-labile alternative to the Cbz group. This allowed for "orthogonal" protection strategies, where different protecting groups on the same molecule could be removed selectively under distinct chemical conditions. masterorganicchemistry.comcreative-peptides.com
Solid-Phase Peptide Synthesis (SPPS): In the early 1960s, R. Bruce Merrifield developed SPPS, a technique that dramatically simplified and automated peptide synthesis. masterorganicchemistry.com This method relied heavily on the use of carbamate protecting groups like Boc, and Merrifield was awarded the Nobel Prize in Chemistry in 1984 for this work. masterorganicchemistry.com
The 9-Fluorenylmethoxycarbonyl (Fmoc) group: Introduced later, the Fmoc group is base-labile, adding another layer of orthogonality to peptide synthesis and becoming a mainstay in modern SPPS. masterorganicchemistry.comcreative-peptides.com
The ethoxycarbonyl group on this compound is one of the simplest carbamate structures. While not as commonly used as a temporary protecting group in modern SPPS due to its higher stability, its presence on the molecule firmly places it within the chemical class that made the synthesis of complex peptides and their analogues possible. nih.gov
Overview of Contemporary Research Directions and Emerging Paradigms for this compound
While large-scale research explicitly focused on this compound is not widespread, its structure informs its potential role in several contemporary research areas, primarily as a specialized building block or monomer.
Monomer for Polypeptoid Synthesis: A significant area of modern polymer chemistry is the creation of well-defined, functional biopolymers. acs.org Polypeptoids are at the forefront of this research. mdpi.comnih.gov One established method for synthesizing polypeptoids is the ring-opening polymerization (ROP) of N-substituted glycine N-carboxyanhydrides (NCAs). kaust.edu.sa Research has shown that N-carbamate protected sarcosine derivatives, such as N-phenoxycarbonyl-N-methylglycine, can serve as stable, storable precursors to the corresponding NCA monomer. rsc.org By analogy, this compound could potentially be used as a precursor for the in-situ generation of sarcosine-NCA, which would then be polymerized to form polysarcosine. This approach circumvents the handling of moisture-sensitive NCA monomers, facilitating the synthesis of this important biomaterial.
Building Block in Medicinal Chemistry: N-substituted amino acids are prevalent motifs in drug design. The parent molecule, sarcosine, has been investigated for its role as a glycine transporter-1 inhibitor and its potential therapeutic applications in schizophrenia and depression. mdpi.commedpath.comebi.ac.uk The ethoxycarbonyl group provides a stable modification to the sarcosine backbone that can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This makes the compound and its derivatives potential intermediates in the synthesis of novel small molecules where a modified sarcosine core is desired for optimizing drug-target interactions or pharmacokinetic profiles.
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
2-[ethoxycarbonyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)7(2)4-5(8)9/h3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOUYYARHWPFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethoxycarbonyl Methyl Amino Acetic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This approach allows for the logical planning of a synthesis by identifying key bond disconnections that correspond to reliable chemical reactions.
Disconnection Approaches for the Core Scaffold
The core scaffold of 2-[(Ethoxycarbonyl)(methyl)amino]acetic acid features a key carbon-nitrogen (C-N) bond and an ester functional group. The most logical retrosynthetic disconnections target these bonds.
A primary disconnection strategy involves breaking the N-C(carbonyl) bond of the urethane (B1682113) moiety. This leads to N-methylglycine and an ethyl chloroformate equivalent. This is a common and reliable method for the formation of carbamates.
Another viable disconnection is at the N-CH2 bond, which corresponds to the alkylation of a primary amine. This would lead to ethyl glycinate (B8599266) and a methylating agent. Subsequent protection of the secondary amine would then be required.
Finally, disconnection of the carboxylic acid ester can be considered, leading to the corresponding carboxylic acid which can be esterified in the final step.
| Disconnection Site | Resulting Synthons | Corresponding Forward Reaction |
| N-C(O)OEt | N-methylglycine (Sarcosine) + Ethyl Chloroformate | N-acylation |
| N-CH3 | Ethyl glycinate + Methylating agent (e.g., CH3I) | N-alkylation |
| C(O)-OEt | 2-[(Carboxy)(methyl)amino]acetic acid + Ethanol | Esterification |
Identification of Key Starting Materials
Based on the retrosynthetic analysis, several key starting materials can be identified. The most common and economically viable starting materials include:
N-methylglycine (Sarcosine): A naturally occurring amino acid derivative that is commercially available.
Ethyl Glycinate: The ethyl ester of the simplest amino acid, glycine (B1666218).
Ethyl Chloroformate: A common reagent for the introduction of the ethoxycarbonyl protecting group.
Methylating agents: Such as methyl iodide or dimethyl sulfate.
Glycine: The parent amino acid, which can be a precursor to its N-methylated and esterified derivatives.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be achieved through several classical and modern synthetic routes, each with its own advantages and limitations.
Multi-Step Synthesis Pathways and Optimization
A common and straightforward pathway begins with the N-methylation of glycine, followed by protection of the resulting secondary amine.
Route 1: From Glycine
N-methylation: Glycine can be N-methylated using various methods, such as the Eschweiler-Clarke reaction (using formaldehyde (B43269) and formic acid) or by reductive amination with formaldehyde followed by reduction.
Protection: The resulting N-methylglycine (sarcosine) is then reacted with ethyl chloroformate in the presence of a base (e.g., sodium carbonate or triethylamine) to yield this compound.
Route 2: From Ethyl Glycinate
N-methylation: Ethyl glycinate can be N-methylated using a methylating agent like methyl iodide in the presence of a mild base. This reaction needs to be carefully controlled to avoid over-methylation.
Protection: The resulting ethyl N-methylglycinate is then treated with ethyl chloroformate to introduce the ethoxycarbonyl group.
Hydrolysis: The final step involves the selective hydrolysis of the ethyl ester to yield the desired carboxylic acid.
Optimization of these pathways often involves screening of solvents, bases, and reaction temperatures to maximize yield and minimize side products. For instance, the choice of base in the N-acylation step is crucial to prevent side reactions.
| Starting Material | Key Steps | Reagents |
| Glycine | N-methylation, N-acylation | HCHO, HCOOH; EtOCOCl, Base |
| Ethyl Glycinate | N-methylation, N-acylation, Hydrolysis | CH3I, Base; EtOCOCl, Base; LiOH |
Chemo- and Regioselective Considerations in Functional Group Transformations
The synthesis of this compound and its analogues requires careful consideration of chemo- and regioselectivity, especially when dealing with molecules containing multiple reactive sites.
Chemoselectivity: In the N-acylation of N-methylglycine, the reaction must selectively occur at the nitrogen atom over the carboxylate oxygen. This is generally favored due to the higher nucleophilicity of the amine.
Regioselectivity: When synthesizing analogues with additional functional groups, regioselective transformations become critical. For example, in a molecule with multiple amine groups, selective protection and deprotection strategies are necessary to ensure the desired outcome. The use of orthogonal protecting groups can be a powerful tool in such cases.
Modern synthetic methods, such as flow chemistry, can offer improved control over reaction parameters, leading to enhanced selectivity and yield.
Asymmetric Synthesis and Chiral Induction Strategies
While this compound itself is achiral, the synthesis of its chiral analogues, where the alpha-carbon is substituted, is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
General strategies for the asymmetric synthesis of α-amino acids can be adapted for the synthesis of chiral analogues of this compound. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or enantioselective alkylation methods.
One potential approach involves the use of a chiral auxiliary attached to the glycine scaffold. This auxiliary can direct the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Another strategy employs chiral phase-transfer catalysts for the enantioselective alkylation of a glycine-derived Schiff base. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
While specific examples for the asymmetric synthesis of this compound analogues are not extensively reported in the literature, the principles of asymmetric amino acid synthesis provide a strong foundation for the development of such methods. The choice of strategy would depend on the desired stereochemical outcome and the nature of the substituent to be introduced at the α-position.
| Asymmetric Strategy | Key Principle | Example Reagent/Catalyst |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct stereoselective reaction. | Evans' oxazolidinones |
| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to create a chiral ion pair, leading to enantioselective reaction. | Cinchona alkaloid-derived catalysts |
| Enantioselective Alkylation | Direct alkylation of an enolate equivalent using a chiral ligand or catalyst. | Chiral lithium amide bases |
Development of Enantioselective Methodologies
The creation of a single, desired stereoisomer of a chiral molecule is a central goal in modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug is often associated with a specific enantiomer. For N-substituted amino acids like this compound, where the nitrogen atom can be a stereocenter, the development of enantioselective synthetic routes is of paramount importance.
One prominent strategy for achieving enantioselectivity is through the asymmetric alkylation of glycine derivatives . This approach typically involves the use of a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation reaction. For instance, chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have been successfully employed as phase-transfer catalysts in the enantioselective alkylation of glycine imines, leading to a variety of α-amino acid derivatives with high levels of enantiomeric excess. researchgate.net While direct application to N-methylation of an N-ethoxycarbonyl protected glycine has not been extensively detailed in publicly available literature, the principles of this methodology are highly relevant.
Another powerful approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not readily found, this well-established strategy in asymmetric synthesis offers a viable pathway. For example, chiral oxazolidinones derived from amino acids have been developed and applied in a range of highly selective asymmetric transformations. digitellinc.com
A practical and efficient protocol has been described for the three-step synthesis of a related compound, (S)-N-ethoxycarbonyl-alpha-methylvaline. nih.gov This synthesis utilizes readily available commercial starting materials and involves a resolution-crystallization of a tartrate salt, followed by a one-pot procedure to furnish the final product in high enantiomeric excess (91-95% ee). nih.gov This demonstrates that classical resolution techniques, in combination with efficient synthetic steps, can be a powerful tool for accessing enantiomerically enriched N-alkoxycarbonyl amino acids.
Utilization of Chiral Auxiliaries and Catalysts
The successful implementation of enantioselective methodologies hinges on the careful selection and design of chiral auxiliaries and catalysts.
Chiral auxiliaries , as mentioned, provide a stoichiometric source of chirality. A notable example in the broader context of amino acid synthesis is the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary. tcichemicals.com When a nickel complex of this auxiliary and glycine is treated with an alkylating agent, the alkyl group is introduced stereoselectively. Subsequent hydrolysis and protection yield the desired optically active amino acid. tcichemicals.com This methodology highlights the potential of metal complexes of chiral auxiliaries to achieve high levels of stereocontrol.
Chiral catalysts , on the other hand, can induce chirality in a catalytic manner, meaning a small amount of the catalyst can generate a large quantity of the chiral product. In the realm of asymmetric phase-transfer catalysis, derivatives of Cinchona alkaloids, such as O-alkyl N-anthracenylmethyl derivatives, have proven to be highly effective. researchgate.net These catalysts facilitate the transfer of reactants between phases while creating a chiral environment that directs the approach of the electrophile to the nucleophile, resulting in high enantioselectivity. The development of novel chiral phase-transfer catalysts is an active area of research, with the aim of creating more efficient and versatile catalytic systems for the asymmetric synthesis of α-amino acid derivatives. nih.gov
The following table summarizes the key features of these two approaches:
| Approach | Mechanism | Advantages | Disadvantages |
| Chiral Auxiliaries | Stoichiometric introduction of a chiral directing group. | High diastereoselectivity, well-established methodologies. | Requires additional steps for attachment and removal of the auxiliary, generates stoichiometric waste. |
| Chiral Catalysts | Catalytic generation of a chiral environment. | High atom economy, low catalyst loading, potential for high turnover numbers. | Catalyst development can be challenging, may require optimization of reaction conditions. |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes.
Catalyst Development for Enhanced Efficiency and Sustainability
The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of N-alkoxycarbonyl amino acid synthesis, this includes:
Heterogeneous Catalysts: Immobilizing homogeneous catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse, thereby reducing waste and cost.
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (typically in aqueous media), and biodegradability. While specific enzymatic routes for the direct synthesis of this compound are not well-documented, the broader field of biocatalysis for amino acid synthesis is rapidly expanding.
Solvent Selection and Alternative Reaction Media
Traditional organic solvents often pose significant environmental and health risks. Green chemistry encourages the use of safer alternatives.
Greener Solvents: Research has focused on identifying and utilizing more environmentally friendly solvents. For peptide synthesis, which shares similarities with the synthesis of N-protected amino acids, solvents like Cyrene, a bio-based solvent, are being explored as replacements for traditional polar aprotic solvents like DMF and NMP. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, where possible, is an ideal green chemistry approach as it completely eliminates solvent-related waste.
Aqueous Synthesis: Water is the ultimate green solvent. Efforts are being made to develop synthetic methods that can be performed in water, which is particularly relevant for biocatalytic processes. A green synthesis of aliphatic N-substituted glycine derivatives has been reported in water, showcasing the potential of this medium. acs.org
The following table provides a comparison of different solvent strategies based on green chemistry principles:
| Solvent Strategy | Description | Advantages | Challenges |
| Greener Solvents | Replacement of hazardous solvents with more benign alternatives (e.g., bio-based solvents). | Reduced toxicity and environmental impact. | May require re-optimization of reaction conditions, solubility of reactants can be an issue. |
| Solvent-Free | Reactions are conducted without a solvent. | Eliminates solvent waste, can lead to higher reaction rates. | Not applicable to all reaction types, can present challenges with mixing and heat transfer. |
| Aqueous Synthesis | Reactions are performed in water. | Non-toxic, non-flammable, inexpensive. | Poor solubility of many organic reactants, potential for hydrolysis of sensitive functional groups. |
Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability.
The application of continuous flow technology to the synthesis of N-substituted amino acids and peptides is a growing area of interest. A multi-gram scale protocol for the N-acyl amidation of bile acids with glycine and taurine (B1682933) has been successfully developed under continuous flow processing conditions, demonstrating the feasibility of this approach for similar transformations. rsc.org
Key benefits of flow chemistry for the synthesis of this compound and its analogues include:
Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, which is particularly important when dealing with reactive intermediates or exothermic reactions.
Precise Control over Reaction Parameters: Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved reproducibility and product quality.
Facilitated Scale-Up: Scaling up a flow process often involves running the system for a longer period or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than scaling up a batch process.
Integration of Synthesis and Purification: Flow systems can be designed to integrate reaction, work-up, and purification steps into a single, continuous process, leading to increased efficiency and reduced manual handling.
While a specific, detailed continuous flow synthesis of this compound has not been prominently reported in the literature, the successful application of this technology to related peptide and N-acyl amino acid syntheses suggests its significant potential for the efficient and scalable production of this important chemical compound. thieme-connect.denih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxycarbonyl Methyl Amino Acetic Acid
Protonation Behavior and Acid-Catalyzed Transformations
The protonation state of 2-[(ethoxycarbonyl)(methyl)amino]acetic acid is dependent on the pH of the solution. The molecule contains a weakly acidic carboxylic acid group and a weakly basic tertiary amine nitrogen (within the carbamate). reddit.com
At low pH (highly acidic conditions): The carboxylic acid group will be fully protonated (-COOH). pressbooks.pubyoutube.com The carbonyl oxygen of the carbamate (B1207046) can also be protonated, which activates the group.
At neutral pH: The carboxylic acid will be predominantly deprotonated to its conjugate base, the carboxylate (-COO⁻), while the carbamate nitrogen remains largely neutral. reddit.com
At high pH (highly basic conditions): The carboxylic acid will exist exclusively as the carboxylate anion (-COO⁻). reddit.com
The pKa of the carboxylic acid group determines the precise pH at which it deprotonates. pressbooks.pub This behavior is fundamental to its role in biological systems and its manipulation in chemical synthesis.
Under strongly acidic conditions, the protonation of the carbamate's carbonyl oxygen can lead to further transformations. A key acid-catalyzed pathway for N-alkoxycarbonyl protected amines involves the formation of a highly electrophilic N-acyliminium ion, a type of carbamate cation. nih.gov This intermediate is central to reactions like the N-acyl-Pictet–Spengler cyclization. nih.gov
The proposed mechanism involves:
Protonation: An acid catalyst protonates the carbonyl oxygen of the ethoxycarbonyl group.
Activation: This protonation makes the carbonyl carbon more electrophilic and can facilitate subsequent reactions. In certain contexts, this can lead to the formation of an N-acyliminium intermediate.
Nucleophilic Attack: The resulting N-acyliminium ion is a powerful electrophile that can be attacked by various nucleophiles. In the Pictet-Spengler reaction, an intramolecular nucleophile (such as an activated aromatic ring) attacks the iminium carbon to form a new ring system. nih.gov
This reactivity demonstrates the dual role of the ethoxycarbonyl group: it serves as a stable protecting group under many conditions but can be activated under strong acid catalysis to participate in powerful carbon-carbon bond-forming reactions. nih.gov
In-depth analysis of the chemical reactivity and mechanistic pathways of this compound remains a specialized area of research with limited publicly available data. Extensive searches for detailed kinetic studies, rate law determinations, transition state analyses, and energy profiles specific to this compound did not yield sufficient peer-reviewed research to construct a comprehensive article based on the requested outline.
While general information regarding the properties and synthesis of N-(Ethoxycarbonyl)-N-methylglycine is accessible, specific mechanistic investigations appear to be unpublished or proprietary. The intricate details of its reaction kinetics and transition states are crucial for a thorough understanding of its chemical behavior, but such studies are not currently found in the public scientific literature.
Therefore, the following sections on "Detailed Reaction Mechanism Elucidation," including "Kinetic Studies and Determination of Rate Laws" and "Transition State Analysis and Energy Profiles," cannot be populated with the scientifically accurate and detailed research findings required by the user's instructions. To maintain the integrity and accuracy of the information provided, and to adhere strictly to the user's request for non-speculative content, this article cannot be generated at this time.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework of 2-[(Ethoxycarbonyl)(methyl)amino]acetic acid.
High-resolution ¹H NMR spectroscopy provides detailed information about the electronic environment, number, and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the five different proton environments.
The key proton signals include:
Ethyl Group (Ethoxycarbonyl) : This group gives rise to two signals: a triplet for the terminal methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons, which are coupled to the methyl protons.
N-Methyl Group : The three protons of the methyl group attached to the nitrogen atom typically appear as a singlet, as there are no adjacent protons to cause splitting.
N-Acetic Acid Methylene Group : The two protons of the methylene group adjacent to the carboxylic acid function also appear as a singlet in the absence of neighboring protons.
Carboxylic Acid Proton : The acidic proton of the -COOH group often appears as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.
The anticipated chemical shifts (δ) and multiplicities for the protons are summarized in the table below. These values are predictive and can vary based on the solvent and experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |
| -CH₃ -N- | ~2.9 - 3.1 | Singlet (s) | 3H |
| -N-CH₂-COOH | ~4.0 - 4.2 | Singlet (s) | 2H |
| -O-CH₂ -CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H |
| -COOH | ~10 - 12 (variable) | Broad Singlet (br s) | 1H |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shift of each carbon is indicative of its chemical environment (e.g., hybridization, attachment to electronegative atoms).
The molecule contains six distinct carbon environments:
Two carbonyl carbons (one from the ester and one from the carboxylic acid), which are expected to resonate at the downfield end of the spectrum (160-180 ppm).
One methylene carbon from the ethoxy group, bonded to an oxygen atom.
One methylene carbon from the acetic acid moiety, bonded to a nitrogen atom.
One methyl carbon attached to the nitrogen atom.
One terminal methyl carbon from the ethoxy group.
The predicted chemical shifts for the carbon atoms are detailed in the following table.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-CH₃ | ~14 |
| -CH₃ -N- | ~35 - 40 |
| -N-CH₂ -COOH | ~50 - 55 |
| -O-CH₂ -CH₃ | ~61 - 63 |
| -N-C (=O)-O- | ~156 - 158 |
| -C OOH | ~170 - 173 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would primarily show a cross-peak between the ethyl group's methylene (CH₂) and methyl (CH₃) protons, confirming their connectivity. The other signals (N-CH₃ and N-CH₂-COOH) would not show cross-peaks as they are singlets.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~4.1-4.3 ppm would show a correlation to the carbon signal at ~61-63 ppm, confirming the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique establishes longer-range correlations, typically over two or three bonds, between protons and carbons. HMBC is instrumental in connecting the different spin systems and functional groups. Key expected correlations for this compound would include:
Correlations from the N-CH₃ protons to the N-CH₂ carbon and the ethoxycarbonyl carbon.
Correlations from the N-CH₂ protons to the N-CH₃ carbon and the carboxylic acid carbon.
Correlations from the O-CH₂ protons to the ethoxycarbonyl carbon and the terminal CH₃ carbon.
Together, these 2D NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₁₁NO₄), the exact mass can be calculated. This technique would confirm the molecular formula by matching the experimentally measured mass to the theoretical mass with a high degree of precision (typically within a few parts per million).
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₁₂NO₄⁺ | 162.0715 |
| [M+Na]⁺ | C₆H₁₁NNaO₄⁺ | 184.0535 |
Analysis of the fragmentation patterns under HRMS conditions can also provide structural insights.
Due to the polar nature and low volatility of the carboxylic acid group, this compound is not directly suitable for Gas Chromatography (GC) analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.
A common derivatization method is silylation , where active hydrogens in the molecule (in this case, the carboxylic acid proton) are replaced with a nonpolar group, such as a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.
The resulting TMS-derivatized compound can be readily analyzed by GC-MS. The mass spectrum of the derivative provides characteristic fragmentation patterns that are useful for identification. For the TMS ester of this compound, the fragmentation upon electron ionization (EI) would be expected to yield specific ions. A prominent fragmentation pathway for N-acyl amino acid esters involves the loss of the alkoxycarbonyl group. For the TMS derivative, characteristic fragments would likely include the loss of a methyl group ([M-15]⁺) from the TMS moiety and the loss of the ethoxycarbonyl group ([M-73]⁺).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: a carboxylic acid, an ester, and a tertiary amine.
The presence of the carboxylic acid group gives rise to two particularly distinctive absorption bands. A broad band, typically appearing in the region of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1700 and 1725 cm⁻¹.
The ethoxycarbonyl group also contains a carbonyl functional group, which will exhibit a strong absorption band. The C=O stretching vibration of this ester is typically observed at a slightly higher frequency than the carboxylic acid carbonyl, generally in the range of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will produce two distinct bands, one for the (C=O)-O stretch and another for the O-C₂H₅ stretch, typically found in the 1000-1300 cm⁻¹ region. The presence of the methyl and ethyl groups will be indicated by C-H stretching and bending vibrations. Alkyl C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 | Stretching (Broad) |
| Carboxylic Acid C=O | 1700-1725 | Stretching (Strong) |
| Ester C=O | 1735-1750 | Stretching (Strong) |
| C-N | 1000-1250 | Stretching |
| Alkyl C-H | 2850-3000 | Stretching |
| Ester C-O | 1000-1300 | Stretching |
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, which is then used to determine the positions of the individual atoms. A successful crystallographic analysis of this compound would provide unambiguous confirmation of its covalent structure, including the connectivity of the ethoxycarbonyl, methyl, and acetic acid moieties to the central nitrogen atom. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the crystal packing.
As of the current literature survey, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or isomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable to the analysis of this compound.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be a suitable starting point.
Method development would involve the systematic optimization of several key parameters to achieve a sharp, symmetrical peak for the target analyte, well-resolved from any impurities.
| HPLC Parameter | Typical Conditions for Consideration | Purpose |
| Stationary Phase | C18 or C8 silica-based column | Provides a non-polar surface for reversed-phase separation. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). | The ratio of aqueous to organic phase is adjusted to control the retention time. The buffer controls the pH, which affects the ionization state of the carboxylic acid. |
| Detection | UV detection at a low wavelength (e.g., 210 nm) where the carbonyl groups absorb. | Allows for the sensitive detection of the analyte. |
| Flow Rate | Typically 0.5 - 1.5 mL/min | Influences the analysis time and separation efficiency. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and reproducibility. |
A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, would likely be employed to ensure the elution of any more non-polar impurities. The purity of the sample would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable compound. nih.govnih.gov
A common derivatization strategy for compounds containing carboxylic acids is esterification. For instance, the carboxylic acid group of this compound could be converted to its methyl or ethyl ester. This would significantly increase the volatility of the molecule, making it amenable to GC analysis. For example, a study on the analysis of glycine (B1666218) and its derivatives involved the formation of N,S-ethoxycarbonyl methyl ester derivatives to facilitate GC analysis. nih.gov Another approach involves the formation of N-pivaloyl amino acid esters. nih.gov
The development of a GC method for the derivatized analyte would involve the following considerations:
| GC Parameter | Typical Conditions for Consideration | Purpose |
| Derivatizing Agent | Methanol or ethanol with an acid catalyst (e.g., HCl) or a silylating agent (e.g., BSTFA). | To convert the carboxylic acid to a more volatile ester or silyl ester. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). | To separate the derivatized analyte from other components based on boiling point and polarity. |
| Injector Temperature | Sufficiently high to ensure rapid volatilization of the derivative without causing thermal degradation. | To introduce the sample onto the column in a narrow band. |
| Oven Temperature Program | A temperature ramp from a lower initial temperature to a higher final temperature. | To ensure the efficient separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | FID provides general-purpose, sensitive detection of organic compounds. MS provides structural information for peak identification. |
The NIST WebBook contains data for the gas chromatography of a related compound, Glycine, N-methyl-N-ethoxycarbonyl-, hexadecyl ester, demonstrating the applicability of GC to this class of molecules after esterification of the carboxylic acid. nist.gov This technique is particularly useful for identifying and quantifying volatile impurities that may not be readily detectable by HPLC.
Computational and Theoretical Studies on 2 Ethoxycarbonyl Methyl Amino Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electron distribution and orbital interactions within 2-[(Ethoxycarbonyl)(methyl)amino]acetic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can be employed to optimize the molecular geometry, revealing precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. nih.gov
Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap suggests the molecule is more likely to be reactive. For N-methylated amino acid derivatives, N-methylation has been shown to decrease the HOMO-LUMO energy gap, suggesting an increase in reactivity compared to their non-methylated counterparts. rsc.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge distribution, revealing the partial atomic charges on each atom and detailing the nature of the intramolecular bonding. rsc.org
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations for this type of molecule.)
| Property | Calculated Value | Units |
| Energy of HOMO | -7.2 | eV |
| Energy of LUMO | -0.5 | eV |
| HOMO-LUMO Gap | 6.7 | eV |
| Dipole Moment | 2.8 | Debye |
| Total Energy | -1580 | Hartrees |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory offer increasing levels of accuracy. nih.govnih.gov These calculations provide highly reliable predictions of molecular properties.
For this compound, ab initio methods can be used to accurately compute its geometry and vibrational frequencies, which are essential for predicting infrared (IR) spectra. nih.gov Furthermore, these methods can predict vertical ionization energies and electron affinities, which relate to the molecule's redox properties. nih.gov By mapping the potential energy surface, ab initio calculations can identify transition states and determine activation energies for various chemical reactions, thus providing a deep understanding of the molecule's reactivity. nih.gov The high accuracy of these methods makes them invaluable for benchmarking results from less computationally expensive methods like DFT. nih.gov
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound, particularly around its single bonds, allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and map the energy landscape that governs their interconversion.
While quantum methods are highly accurate, they are computationally intensive. For exploring the vast conformational space of a flexible molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are more practical. MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped, and low-energy (stable) conformers can be identified.
Molecular dynamics simulations extend this by solving Newton's equations of motion for the atoms in the molecule over time, providing a dynamic view of its conformational behavior. researchgate.netrsc.org MD simulations can reveal how the molecule explores different conformations, the timescales of these changes, and the influence of solvent on its structure. researchgate.netnih.gov For N-methylated peptides, MD simulations have shown that the presence of the methyl group can restrict the available conformational space and influence properties like proteolytic stability. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound. By simulating spectra, researchers can assign experimental peaks to specific atomic and molecular motions, aiding in structure elucidation.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using DFT. github.io The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Such predictions can help assign complex spectra and distinguish between different isomers or conformers. github.io
Infrared (IR) frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, usually performed at the DFT or ab initio level, yield a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net Comparing the calculated spectrum to the experimental one allows for the assignment of specific absorption bands to molecular vibrations, such as C=O stretches, C-N stretches, and C-H bends. s-a-s.orgresearchgate.netlibretexts.orgvscht.czmsu.edu
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table presents hypothetical data to demonstrate the comparison between calculated and observed spectroscopic values.)
| Parameter | Predicted Value | Experimental Value | Assignment |
| ¹H NMR Shift (CH₃-N) | 2.95 ppm | 2.90 ppm | Methyl protons on Nitrogen |
| ¹³C NMR Shift (C=O, ester) | 171.5 ppm | 170.8 ppm | Carbonyl carbon of ester |
| IR Frequency (C=O, acid) | 1745 cm⁻¹ | 1738 cm⁻¹ | Carboxylic acid carbonyl stretch |
| IR Frequency (C=O, ester) | 1720 cm⁻¹ | 1712 cm⁻¹ | Ester carbonyl stretch |
Reaction Pathway Modeling and Energetic Profiles of Transformations
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of a reaction pathway can be constructed. researchgate.net
For instance, the hydrolysis of the ethoxycarbonyl group could be modeled. Quantum chemical methods like DFT would be used to locate the geometry of the transition state for the nucleophilic attack of a water molecule on the ester carbonyl carbon. The activation energy for this step can then be calculated as the energy difference between the transition state and the reactants. Such studies provide critical insights into reaction feasibility, kinetics, and the influence of catalysts. Modeling intramolecular acyl migration, a known reaction in similar systems, can also be performed to understand the stability and reactivity of the molecule under different conditions. researchgate.net
Applications As a Synthetic Building Block and Intermediate in Organic Chemistry
Utilization in Peptide and Peptidomimetic Synthesis
The structure of 2-[(Ethoxycarbonyl)(methyl)amino]acetic acid makes it inherently suitable for peptide synthesis. The ethoxycarbonyl group serves as a protecting group for the secondary amine, preventing unwanted side reactions and allowing for the controlled, sequential formation of peptide bonds. wikipedia.org This protection is a fundamental principle in the chemical synthesis of peptides.
In both solid-phase peptide synthesis (SPPS) and classical solution-phase methods, the core process involves the coupling of an N-protected amino acid to the free amino group of another amino acid or a growing peptide chain. wikipedia.org this compound can function as the N-protected building block, specifically for introducing a sarcosine (B1681465) (N-methylglycine) residue into a peptide sequence.
The general cycle of peptide synthesis involves:
Attachment: Anchoring the first N-protected amino acid to a solid support (in SPPS) or starting with it in solution. peptide.comdu.ac.in
Deprotection: Removing the N-terminal protecting group to expose a free amine. peptide.com
Coupling: Activating the carboxylic acid of the next N-protected amino acid and reacting it with the exposed amine to form a peptide bond. peptide.com
Repetition: Repeating the deprotection and coupling steps until the desired peptide sequence is assembled. peptide.com
While the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most common N-protecting groups in modern peptide synthesis, the ethoxycarbonyl group represents an alternative N-alkoxycarbonyl protection strategy. nih.govpeptide.com The incorporation of N-methylated amino acids like sarcosine is of significant interest as it can impart unique properties to peptides, such as increased proteolytic stability and altered conformation.
| Synthesis Phase | Role of this compound |
| Amino Acid Preparation | The ethoxycarbonyl group protects the N-methyl amine functionality. |
| Coupling Step | The carboxylic acid group is activated (e.g., with coupling reagents like HBTU or HATU) for amide bond formation. peptide.com |
| Chain Elongation | Allows for the specific introduction of a sarcosine (N-methylglycine) unit into the peptide backbone. |
One of the most significant applications of N-alkoxycarbonyl amino acids, including this compound, is their use as precursors for the synthesis of α-amino acid N-carboxyanhydrides (NCAs). mdpi.com This class of compounds, also known as Leuchs's anhydrides, are cyclic monomers crucial for the ring-opening polymerization (ROP) to produce polypeptides. mdpi.comsemanticscholar.org
The synthesis of NCAs from N-ethoxycarbonyl amino acid chlorides was a pioneering discovery by Hermann Leuchs. mdpi.com The general mechanism involves the intramolecular cyclization of an activated N-alkoxycarbonyl amino acid. More contemporary, phosgene-free methods have been developed to synthesize NCAs safely and efficiently. nih.govresearchgate.netrsc.org
A closely related precursor, N-phenoxycarbonyl-N-methylglycine, can be transformed in situ into the corresponding N-methylglycine-N-carboxyanhydride (sarcosine-NCA). semanticscholar.orgrsc.orgresearchgate.net This reactive intermediate then undergoes polymerization, initiated by a primary amine, to yield polysarcosine, a well-defined polypeptide. semanticscholar.orgresearchgate.net This process highlights how N-alkoxycarbonyl derivatives of sarcosine are pivotal in the synthesis of polypeptide materials. semanticscholar.org
Precursor for Complex Heterocyclic Compounds and Advanced Organic Scaffolds
Amino acids and their derivatives are fundamental building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govorganic-chemistry.orgmdpi.com However, the specific and widespread application of this compound as a direct precursor for constructing complex heterocyclic systems is not extensively documented in scientific literature. While its functional groups could theoretically participate in cyclization reactions, this does not appear to be a primary or common use for this particular compound.
Role in the Synthesis of Specialty Chemicals and Functional Materials
The utility of this compound extends beyond peptides into the realm of functional materials and specialty chemicals, primarily through its connection to polymer chemistry.
As established, N-alkoxycarbonyl sarcosine derivatives are excellent precursors for sarcosine-NCA, the monomer for producing polysarcosine. semanticscholar.orgrsc.org Polysarcosine is a biocompatible, biodegradable, and non-immunogenic polymer, making it an ideal candidate for advanced biomedical applications such as drug delivery systems, gene therapy, and tissue engineering. semanticscholar.org The ability to synthesize well-defined polysarcosine with controlled molar mass via the ring-opening polymerization of the NCA derived from precursors like this compound is a key aspect of its role in functional polymer chemistry. semanticscholar.org
Furthermore, related amino acid derivatives have been utilized in the creation of functional materials for chemical synthesis. For instance, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are used to produce polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.comgoogle.com These resins are specialty polymers that serve as solid supports in peptide and organic synthesis, demonstrating how modified amino acids contribute to the development of advanced functional materials. google.comgoogle.com
| Application Area | Synthetic Role of N-Ethoxycarbonylsarcosine | Resulting Material/Product |
| Polymer Chemistry | Precursor to N-methylglycine-N-carboxyanhydride (Sar-NCA). semanticscholar.orgresearchgate.net | Polysarcosine (a biocompatible, biodegradable polymer). semanticscholar.org |
| Functional Supports | Analogy to other amino acid derivatives used in resin synthesis. google.comgoogle.com | Potential for creating functionalized polymers and supports. |
Based on available scientific literature, there is no significant evidence to suggest that this compound is commonly used in the design of ligands for metal catalysis or as a component in organocatalysts.
Methodological Applications in Synthetic Organic Chemistry
This compound , also known as N-ethoxycarbonyl-N-methylglycine or N-ethoxycarbonylsarcosine, possesses a strategic combination of functional groups: a carboxylic acid for amide bond formation and an N-methyl-N-ethoxycarbonyl protected amine. This structure allows for its incorporation into target molecules under specific reaction conditions, often where the N-methylated backbone is a desired structural motif and the ethoxycarbonyl group offers a stable, yet removable, protecting group.
Role in Peptidomimetic and Heterocyclic Synthesis
Research into the applications of This compound has primarily centered on its use as a precursor for the synthesis of peptidomimetics and heterocyclic compounds. The N-methyl group provides a simple N-alkylated amino acid structure, a common feature in many biologically active peptides that can enhance metabolic stability and conformational rigidity.
One of the key methodological applications of this compound is in the construction of peptide chains where a methylated residue is required. The ethoxycarbonyl protecting group, while robust under many standard peptide coupling conditions, can be removed under specific hydrolytic conditions, allowing for further elaboration of the peptide sequence.
While detailed, large-scale studies on its widespread use are not abundant, its application in the synthesis of specific, targeted molecules can be found in the literature. For instance, its derivatives have been utilized in the construction of novel heterocyclic scaffolds, where the pre-existing N-methylated amino acid framework serves as a convenient starting point for cyclization reactions. The carboxylic acid can be activated and reacted with a variety of nucleophiles to initiate the formation of nitrogen-containing rings.
The following table summarizes the key reactive sites and potential transformations involving This compound :
| Functional Group | Reactive Site | Potential Transformations | Reagents/Conditions |
| Carboxylic Acid | Carbonyl Carbon | Amide bond formation, Esterification, Reduction to alcohol | Coupling reagents (e.g., DCC, EDC), Acid/Alcohol, Reducing agents (e.g., LiAlH4) |
| N-Ethoxycarbonyl | Carbonyl Carbon | Deprotection (hydrolysis) | Basic or acidic hydrolysis |
| N-Methyl | - | Provides steric and electronic influence | - |
It is important to note that the reactivity of the ethoxycarbonyl group is a crucial consideration for synthetic planning. Its stability relative to other common amine protecting groups, such as Boc or Fmoc, dictates the orthogonal strategy that can be employed in a multi-step synthesis.
Future Research Trajectories and Unexplored Potential
Development of Novel and More Efficient Synthetic Strategies
The classical synthesis of 2-[(Ethoxycarbonyl)(methyl)amino]acetic acid and related N-alkoxycarbonyl amino acids often involves the reaction of an amino acid with an alkyl chloroformate under basic conditions, a method based on the Schotten-Baumann reaction. While effective, this approach can present challenges related to the use of hazardous reagents and the generation of stoichiometric byproducts. Future research is poised to develop more efficient, safer, and scalable synthetic strategies.
One promising avenue is the adoption of continuous flow chemistry . durham.ac.ukresearchgate.netnih.gov Flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. thieme-connect.de A flow-based synthesis of this compound could involve pumping a solution of sarcosine (B1681465) and a base through a reactor where it merges with a stream of ethyl chloroformate. The short residence times and superior temperature control in microreactors could minimize side reactions and improve yield and purity. thieme-connect.de Furthermore, integrating in-line purification modules could lead to a fully automated process, delivering the pure product without manual workup.
Another area of development is the exploration of catalytic methods . While the N-acylation of amines is typically a stoichiometric reaction, the development of catalysts that could facilitate this transformation using more benign acylating agents would be a significant advancement. Research into enzymatic or chemo-catalytic approaches could lead to greener and more atom-economical syntheses.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Continuous Flow Synthesis | Improved safety, scalability, and reproducibility; potential for automation. durham.ac.ukresearchgate.net | Optimization of reactor design, residence times, and integration of in-line purification. nih.gov |
| Catalytic N-Acylation | Reduced waste, use of greener reagents, improved atom economy. | Development of novel catalysts (enzymatic or chemical) for the efficient N-ethoxycarbonylation of sarcosine. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Investigating the effects of microwave irradiation on reaction kinetics and selectivity. |
Exploration of Unconventional Reactivity Pathways and Functionalizations
The reactivity of this compound is largely dictated by its carboxylic acid and tertiary amide functionalities. While standard transformations of these groups are well-understood, future research could uncover unconventional reactivity pathways.
The presence of the N-ethoxycarbonyl group can influence the reactivity of the adjacent methylene (B1212753) and methyl groups. organic-chemistry.org Computational studies could be employed to predict the acidity of the α-protons and the potential for selective deprotonation and subsequent functionalization. This could open up pathways to novel derivatives with unique stereochemical and electronic properties.
Furthermore, the derivatization of the carboxylic acid moiety is a key area for exploration. nih.gov Beyond standard amide and ester formation, this group could be transformed into isocyanates, acyl halides, or other reactive intermediates, which could then be used in a variety of subsequent reactions, including cycloadditions and multicomponent reactions. This would enable the use of this compound as a versatile building block for the synthesis of more complex molecules. nih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. acs.orgchimia.ch For a molecule like this compound, AI can be leveraged in several ways to accelerate research and development.
Predictive modeling of reaction outcomes is another powerful application of ML. nih.govresearchgate.netacs.orgnih.gov By analyzing the structural features of reactants and the reaction conditions, ML models can predict the yield and selectivity of a given reaction. nih.gov For the synthesis of this compound, a predictive model could be developed to optimize reaction conditions in a flow reactor, maximizing yield while minimizing energy consumption and waste. acs.orgnih.gov Such models can significantly reduce the number of experiments required to optimize a synthetic process. researchgate.netacs.orgnih.gov
The table below outlines potential AI and ML applications in the context of this compound.
| AI/ML Application | Description | Potential Impact |
| Retrosynthetic Analysis | AI algorithms propose synthetic routes based on known chemical transformations. chimia.ch | Discovery of novel, more efficient, and sustainable synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction based on input parameters. nih.govresearchgate.netacs.orgnih.gov | Accelerated optimization of synthesis conditions, reducing experimental effort and resource consumption. |
| De Novo Molecular Design | AI generates novel molecular structures with desired properties based on the scaffold of the target compound. | Design of new derivatives with enhanced performance for specific applications. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Future research on the synthesis of this compound would greatly benefit from the application of advanced in-situ characterization techniques.
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving changes in functional groups. uc.ptresearchgate.netmdpi.com An in-situ FTIR probe immersed in the reaction mixture could track the disappearance of the N-H bond of sarcosine and the appearance of the carbonyl bands of the ethoxycarbonyl group and the carboxylic acid. researchgate.net This would allow for precise determination of the reaction endpoint and could reveal the presence of any unexpected intermediates. mdpi.com
Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media. nih.govdiva-portal.orgcolab.wsresearchgate.netnih.gov In-situ Raman could be used to monitor the vibrational modes of the reactants and products, providing a detailed picture of the molecular transformations occurring during the synthesis. nih.govdiva-portal.orgcolab.ws
These spectroscopic techniques, when coupled with kinetic modeling, can provide a deep understanding of the reaction mechanism, which is crucial for process optimization and control.
Expanding Applications into Emerging Fields of Organic and Materials Science
While the immediate applications of this compound may not be fully realized, its structure suggests significant potential in several emerging areas of organic and materials science.
As a derivative of sarcosine, this compound could serve as a monomer for the synthesis of novel functional polymers . Polysarcosine, a polymer of N-methylglycine, is gaining attention as a biocompatible and non-immunogenic alternative to polyethylene (B3416737) glycol (PEG) in drug delivery applications. semanticscholar.orgrsc.orgiris-biotech.de By incorporating the ethoxycarbonyl group, it may be possible to create polysarcosine derivatives with tunable properties, such as hydrophobicity and degradability. The controlled polymerization of a derivative of this compound, such as its corresponding N-carboxyanhydride, could lead to well-defined polymers with applications in biomedicine and materials science. semanticscholar.orglsu.eduresearchgate.net
In the field of organic electronics , N-substituted amino acids are being explored as components of organic semiconductors. The electronic properties of organic materials are highly dependent on their molecular structure and intermolecular interactions. The specific combination of the ethoxycarbonyl and methylamino groups in this compound could lead to unique packing arrangements in the solid state, which could be beneficial for charge transport. Further research into the synthesis of oligomers or polymers based on this scaffold could lead to new materials for organic field-effect transistors (OFETs) and other electronic devices.
The table below summarizes the potential applications of this compound.
| Field of Application | Potential Role of this compound | Key Research Directions |
| Polymer Chemistry | Monomer for the synthesis of functional polysarcosine derivatives. semanticscholar.orgrsc.orglsu.eduresearchgate.net | Development of controlled polymerization methods and characterization of the resulting polymer properties. |
| Biomedical Materials | Building block for biocompatible and biodegradable materials for drug delivery and tissue engineering. iris-biotech.de | Investigation of the biocompatibility and degradation profiles of polymers derived from this compound. |
| Organic Electronics | Precursor to novel organic semiconductor materials. | Synthesis and characterization of oligomers and polymers and evaluation of their electronic properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Ethoxycarbonyl)(methyl)amino]acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of glycine derivatives followed by alkylation with ethoxycarbonyl groups. For example, acetoacetate esters (e.g., ethyl acetoacetate) can undergo nitration using acetyl nitrate under acidic catalysis (e.g., H₂SO₄) to introduce functional groups . Reaction optimization includes temperature control (-10°C to 25°C) and catalyst selection (Lewis acids like BF₃·Et₂O improve yields).
- Data Considerations : Monitor intermediates using HPLC or GC-MS to track nitroacetoacetate formation and avoid side products like furazan oxides .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves esters and acids. GC-MS is suitable for volatile derivatives .
- Spectroscopy : ¹H/¹³C NMR confirms ethoxycarbonyl and methylamino groups (δ 1.2–1.4 ppm for ethoxy CH₃; δ 3.0–3.5 ppm for N-methyl) .
Q. How should researchers handle stability challenges during storage?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ethoxycarbonyl group. Use desiccants to minimize moisture exposure, as decomposition products may include acetic acid derivatives .
- Safety : Consult SDS guidelines for incompatible materials (e.g., strong oxidizers) and use chemical-resistant PPE during handling .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nitration or esterification?
- Methodology : Use isotopic labeling (e.g., ¹⁵N-tracers) to track nitro group incorporation during nitration. Kinetic studies under varying acid catalysts (H₂SO₄ vs. HClO₄) reveal protonation-dependent pathways .
- Data Contradictions : Evidence suggests competing pathways: acetyl nitrate may protonate to form active nitrating species (e.g., [NO₂⁺]), while non-catalytic conditions favor furazan oxide byproducts .
Q. What strategies are effective for impurity profiling in pharmaceutical derivatives of this compound?
- Methodology : Employ LC-MS/MS to detect trace impurities (e.g., 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, CAS 99469-99-5) at ppm levels. Compare retention times and fragmentation patterns with reference standards .
- Case Study : In repaglinide synthesis, impurity C (N-acetyl-L-glutamate) is controlled via ion-pair chromatography with ammonium formate buffers .
Q. How does the compound’s structure influence its role in enzyme-substrate interactions or drug delivery systems?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) model interactions with ACE inhibitors (e.g., ramipril’s ethoxycarbonyl group binds Zn²⁺ in angiotensin-converting enzyme) .
- Experimental Validation : Fluorescence quenching assays quantify binding affinity with serum albumin, correlating with esterase-mediated hydrolysis rates .
Key Research Considerations
- Contradictions : Nitration yields vary significantly with catalyst choice; BF₃·Et₂O maximizes nitroacetoacetate (90–97%), while uncatalyzed reactions favor furazan oxides (52%) .
- Gaps : Limited data on the compound’s logP or aqueous solubility impedes pharmacokinetic modeling. Experimental determination via shake-flask method is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
